N'-Hydroxy-4-methylpyridine-3-carboximidamide is a chemical compound with the molecular formula and a molecular weight of 151.17 g/mol. It is classified as a hydroxylamine derivative, specifically an amidine compound. This compound is recognized for its potential applications in various fields, including chemistry, biology, and medicine.
The compound is synthesized primarily from 4-methylpyridine-3-carboximidamide through a reaction with hydroxylamine. The synthesis can be performed under controlled conditions using organic solvents like ethanol or methanol, typically at temperatures ranging from 0°C to 25°C.
N'-Hydroxy-4-methylpyridine-3-carboximidamide falls under the category of organic compounds, specifically within the class of heterocyclic compounds due to its pyridine ring structure. It is also categorized as a potential pharmaceutical intermediate due to its biological activity.
The synthesis of N'-Hydroxy-4-methylpyridine-3-carboximidamide generally involves the following steps:
In industrial settings, the production process may be scaled up using advanced reaction vessels that allow for precise control over temperature and pressure conditions. High-purity reagents are employed to ensure the quality of the final product.
The molecular structure of N'-Hydroxy-4-methylpyridine-3-carboximidamide features a pyridine ring substituted with a hydroxyl group at the nitrogen atom and a carboximidamide functional group.
InChI=1S/C7H9N3O/c1-5-2-3-9-4-6(5)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
WPASYGFBUXMARY-UHFFFAOYSA-N
CC1=CC(=CN=C1)C(=NO)N
This structural information indicates how the different functional groups are arranged within the molecule, which is crucial for understanding its reactivity and interactions with biological targets.
N'-Hydroxy-4-methylpyridine-3-carboximidamide can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for N'-Hydroxy-4-methylpyridine-3-carboximidamide primarily involves its interaction with specific enzymes or receptors in biological systems. The hydroxyl group in the molecule plays a significant role in binding affinity and specificity towards these targets.
When N'-Hydroxy-4-methylpyridine-3-carboximidamide binds to an enzyme's active site, it can inhibit enzymatic activity by preventing substrate binding. This inhibition can lead to various biological effects, making it a subject of interest in medicinal chemistry.
N'-Hydroxy-4-methylpyridine-3-carboximidamide is typically characterized by:
Key chemical properties include:
These properties are important for determining how the compound behaves in different environments and its suitability for various applications.
N'-Hydroxy-4-methylpyridine-3-carboximidamide has several notable applications:
These applications reflect the compound's versatility and importance in both research and industrial contexts.
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 1823362-29-3
CAS No.: 116296-75-4